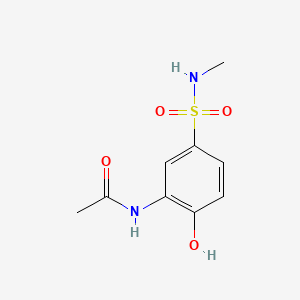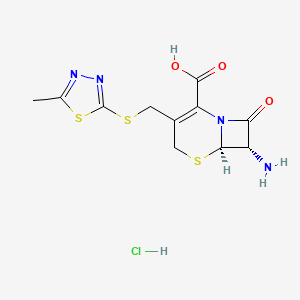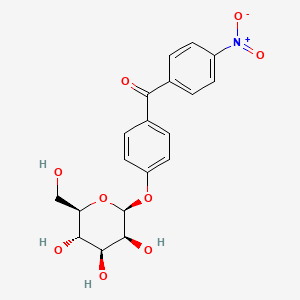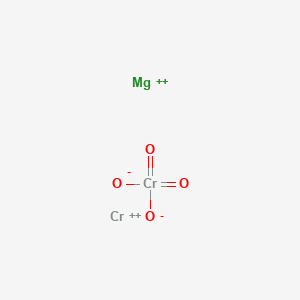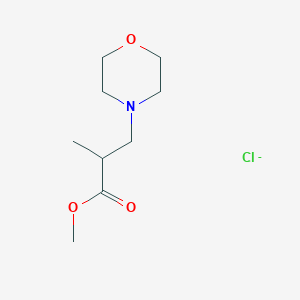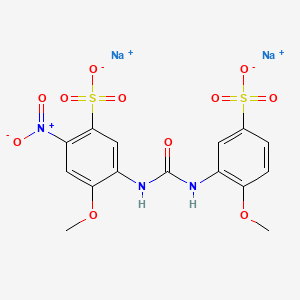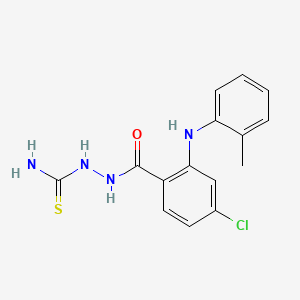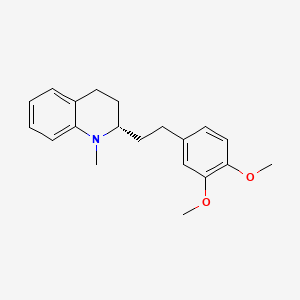
Cuspareine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuspareine is a naturally occurring alkaloid found in certain plant species. It belongs to the class of tetrahydroquinoline alkaloids and is known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of viral infections such as COVID-19 .
Preparation Methods
Cuspareine can be synthesized through various methods. One common synthetic route involves the use of α,β-unsaturated aldehydes as starting materials. The reaction typically involves catalytic systems and specific reaction conditions to achieve the desired product . Industrial production methods often involve the extraction of this compound from plant sources, followed by purification using techniques such as column chromatography .
Chemical Reactions Analysis
Cuspareine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, this compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various bioactive compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cuspareine has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, this compound has shown potential as an antiviral agent, particularly against COVID-19 . In medicine, it is being investigated for its potential therapeutic effects in treating various diseases. Additionally, this compound has applications in the pharmaceutical industry as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of cuspareine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit viral replication by binding to viral proteases, thereby preventing the virus from replicating . Additionally, this compound has been found to modulate certain signaling pathways involved in inflammation and immune response, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Cuspareine is structurally similar to other tetrahydroquinoline alkaloids such as angustureine, galipeine, and galipinine . this compound is unique in its specific biological activities and potential therapeutic applications. For example, while angustureine and galipeine also exhibit antiviral properties, this compound has shown higher binding affinity to certain viral proteases, making it a more potent antiviral agent .
Properties
CAS No. |
442-33-1 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C20H25NO2/c1-21-17(12-10-16-6-4-5-7-18(16)21)11-8-15-9-13-19(22-2)20(14-15)23-3/h4-7,9,13-14,17H,8,10-12H2,1-3H3/t17-/m0/s1 |
InChI Key |
MBIROIXKTFTFJX-KRWDZBQOSA-N |
Isomeric SMILES |
CN1[C@H](CCC2=CC=CC=C21)CCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN1C(CCC2=CC=CC=C21)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


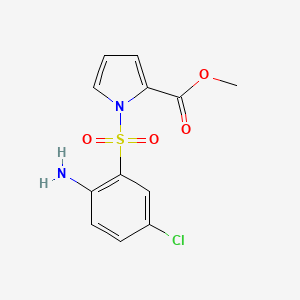
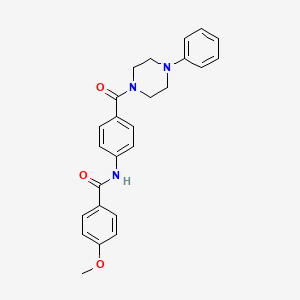
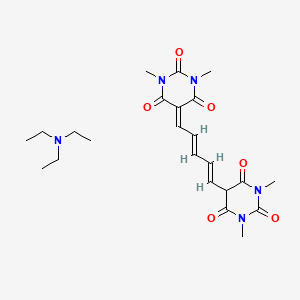
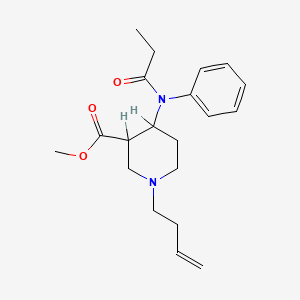
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)

